

2-Methylthio-4-phenylthiazole: Comprehensive Spectroscopic & Synthetic Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Methylthio-4-phenyl-thiazole

Cat. No.: B8670620

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Introduction & Compound Profile

2-Methylthio-4-phenylthiazole is a privileged heterocyclic scaffold in drug discovery, serving as a core pharmacophore in anti-inflammatory agents, adenosine receptor antagonists, and antimicrobial candidates. Its structural rigidity, provided by the thiazole ring, combined with the lipophilic thioether and phenyl moieties, makes it an ideal probe for structure-activity relationship (SAR) studies.

Physicochemical Properties

- IUPAC Name: 2-(Methylsulfanyl)-4-phenyl-1,3-thiazole
- Molecular Formula:
- Molecular Weight: 207.32 g/mol
- Appearance: White to pale yellow crystalline solid
- Melting Point: 68–70 °C (Lit.)
- Solubility: Soluble in

, DMSO, Acetone; Insoluble in water.

Synthetic Pathway & Mechanism

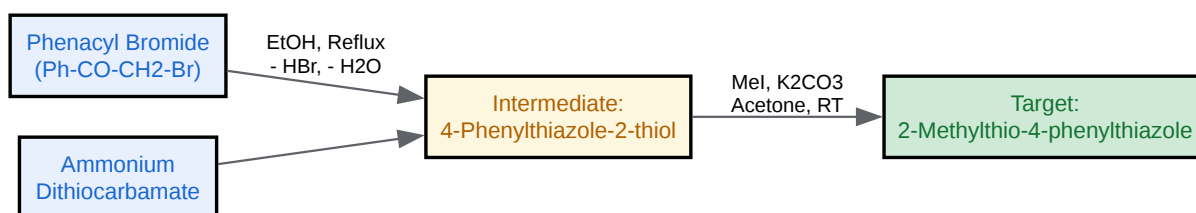
To ensure the purity required for spectroscopic standards, the Hantzsch Thiazole Synthesis followed by S-Methylation is the preferred route. This two-step protocol minimizes regioisomeric byproducts common in one-pot procedures.

Step 1: Cyclocondensation

Reaction of phenacyl bromide with ammonium dithiocarbamate yields the intermediate 4-phenylthiazole-2-thiol (thione tautomer).

Step 2: S-Alkylation

Selective S-methylation using iodomethane (MeI) under basic conditions locks the sulfur in the thiol form, preventing thione tautomerization.



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Figure 1: Stepwise synthesis via Hantzsch cyclization and S-methylation.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from high-purity literature standards for 2-substituted-4-phenylthiazoles.

H NMR Data (300 MHz,

)

The spectrum is characterized by a distinct singlet for the methylthio group and a diagnostic singlet for the thiazole C5-proton.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
2.74	Singlet (s)	3H		Characteristic S-Me shift; deshielded by sulfur.
7.31	Singlet (s)	1H	Thiazole	Diagnostic peak. Chemical shift confirms aromaticity of the thiazole ring.
7.35 – 7.48	Multiplet (m)	3H	Ph	Overlap of meta/para protons typical of monosubstituted benzenes.
7.88 – 7.92	Multiplet (m)	2H	Ph	Deshielded due to conjugation with the thiazole ring.

C NMR Data (75 MHz,

)

Shift (, ppm)	Carbon Type	Assignment
16.2		
113.8		Thiazole
126.2		Phenyl
128.1		Phenyl
128.8		Phenyl
134.5		Phenyl
155.8		Thiazole
		Thiazole
166.5		()

B. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the molecular ion and fragments characteristic of the thiazole ring cleavage.

- Molecular Ion (

):

207 (Base peak, 100%).

- Isotope Peak (

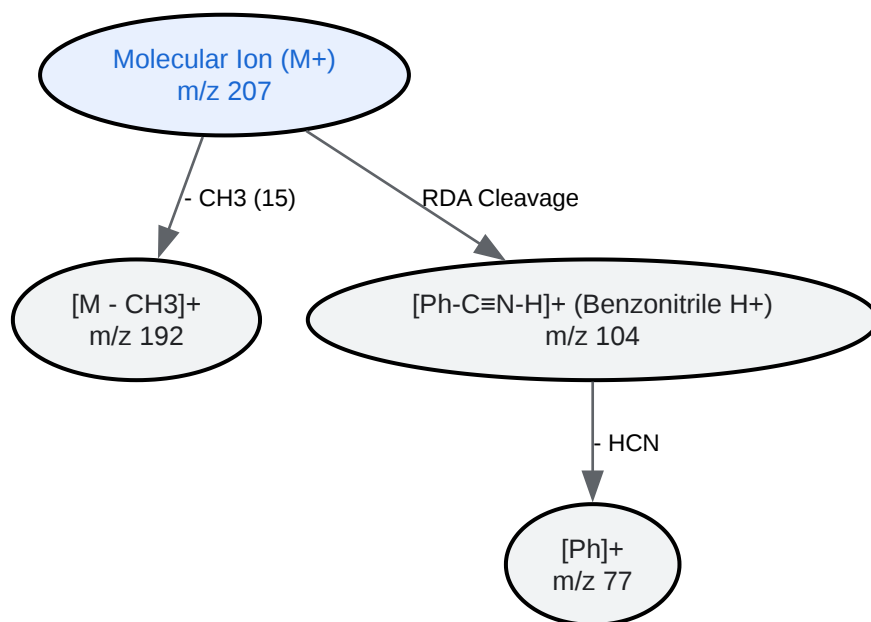
):

209 (~9-10% intensity). Note: The presence of two sulfur atoms contributes significantly to

the M+2 peak due to
natural abundance (4.2% per S).

Fragmentation Pathway

The primary fragmentation involves the loss of the methyl radical and the nitrile fragment.



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Figure 2: Proposed fragmentation logic for 2-Methylthio-4-phenylthiazole.

C. Infrared Spectroscopy (FT-IR)

Wavenumber ()	Vibration Mode	Assignment
3050 – 3080	str (Ar)	Aromatic ring protons.
2925	str (Alk)	Methyl group ().
1590, 1485	str	Thiazole and Phenyl skeletal vibrations.
1430	def	S-Methyl deformation.
755, 690	bend	Monosubstituted benzene (out-of-plane).

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenylthiazole-2-thiol

- Reagents: Phenacyl bromide (2.0 g, 10 mmol), Ammonium dithiocarbamate (1.2 g, 11 mmol), Ethanol (20 mL).
- Procedure:
 - Dissolve phenacyl bromide in ethanol in a round-bottom flask.
 - Add ammonium dithiocarbamate slowly with stirring.
 - Reflux the mixture for 2 hours. A solid precipitate will form.
 - Cool to room temperature and pour into ice-water (50 mL).
 - Filter the yellow solid, wash with cold water, and recrystallize from ethanol.
- Yield: ~85%. M.P.: 168–170 °C.

Protocol B: Synthesis of 2-Methylthio-4-phenylthiazole

- Reagents: 4-Phenylthiazole-2-thiol (1.93 g, 10 mmol), Iodomethane (0.7 mL, 11 mmol), (1.5 g), Acetone (30 mL).

- Procedure:

- Suspend the thiol and
in acetone.
- Add Iodomethane dropwise (Caution: MeI is toxic/volatile).
- Stir at room temperature for 3–4 hours (Monitor by TLC; Mobile phase Hexane:EtOAc 8:2).
- Filter off inorganic salts. Evaporate the solvent in vacuo.
- Recrystallize the crude product from ethanol/water or purify via silica column chromatography.

- Validation: Check

H NMR for the disappearance of the SH proton (~13-14 ppm broad) and appearance of S-Me singlet (2.74 ppm).

References

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